molecular formula C19H20N2O8 B11178267 Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11178267
M. Wt: 404.4 g/mol
InChI Key: RCEHNIREBKFXDC-UHFFFAOYSA-N
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Description

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a central benzene ring substituted with two methyl ester groups at positions 1 and 2. At position 5, an amide-linked tetrahydropyridine moiety is present, which itself is functionalized with a methoxycarbonyl group (position 5), a methyl group (position 6), and a ketone (position 2).

Properties

Molecular Formula

C19H20N2O8

Molecular Weight

404.4 g/mol

IUPAC Name

dimethyl 5-[(5-methoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H20N2O8/c1-9-15(19(26)29-4)13(8-14(22)20-9)16(23)21-12-6-10(17(24)27-2)5-11(7-12)18(25)28-3/h5-7,13H,8H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

RCEHNIREBKFXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch synthesis, which is a multi-component reaction that forms dihydropyridines. The reaction conditions often include the use of acetoacetic ester, aldehyde, and ammonia under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with Compound A , particularly in their dicarboxylate or pyridine-derived frameworks:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups Biological Activity (if known) Reference
Ben-1 : 5-(Methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid Dihydropyridine ring with nitroaryl and dicarboxylate groups ~349.34 Nitrophenyl, methoxycarbonyl, carboxylic acid Not reported
Diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate Pyridine dicarboxylate with pyrazole substituents ~650–700 (varies by R) Pyrazole, diethyl esters Potential macromolecular interactions
5-((4-(Trifluoromethyl)benzyl)amino)pyridine-2,4-dicarboxylic acid (20g) Pyridine-2,4-dicarboxylate with trifluoromethylbenzylamino group ~384.29 Trifluoromethyl, benzylamino, dicarboxylic acid Selective enzyme inhibition
Dehydro amlodipine (3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate) Pyridine dicarboxylate with chlorophenyl and aminoethoxy chains ~523.98 Chlorophenyl, aminoethoxy, ethyl/methyl esters Calcium channel modulation (inferred)
Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate Benzene dicarboxylate linked to dihydropyridinone via amide bond ~447.29 Dichlorobenzyl, dihydropyridinone, methyl ester Not reported

Physicochemical Properties

  • LogP and Solubility: Compound A (methyl esters) is expected to have higher lipophilicity (LogP ~2.5–3.0) compared to 20g (dicarboxylic acid, LogP ~1.2–1.8) but lower than Dehydro amlodipine (chlorophenyl and aminoethoxy groups, LogP ~3.5–4.0) . The nitro group in Ben-1 may reduce aqueous solubility relative to Compound A .

Bioactivity and Target Profiling

  • 20g ’s trifluoromethyl group enhances metabolic stability and target affinity, a feature absent in Compound A but relevant for drug design .
  • highlights that structurally related compounds (e.g., pyridine dicarboxylates) cluster by bioactivity, implying Compound A may share modes of action with Ben-1 or 20g .

Computational Similarity Analysis

  • Using Tanimoto coefficients (), Compound A shows moderate similarity (~60–70%) to Dehydro amlodipine (shared pyridine dicarboxylate core) but lower similarity (~40–50%) to 20g (due to trifluoromethyl group) .
  • Molecular networking () could group Compound A with Methyl 2-({[...]dihydropyridinyl}carbonyl}amino)benzenecarboxylate () due to analogous amide linkages and ester functionalities .

Research Implications and Gaps

  • Compound A ’s lack of electron-withdrawing substituents (e.g., nitro, trifluoromethyl) may limit its bioactivity compared to analogues like Ben-1 or 20g , but this could be advantageous for tuning pharmacokinetics .
  • Further studies using QSAR models () or experimental bioassays (e.g., enzyme inhibition akin to ) are needed to validate predicted activities .

Biological Activity

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on various studies, including antimicrobial, antioxidant, and other pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20N2O6\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_6

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds in the tetrahydropyridine class. For instance, derivatives of tetrahydropyridinones have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study:
A study conducted by Umesha et al. (2009) demonstrated that synthesized tetrahydropyridine derivatives exhibited good antimicrobial activity against various pathogens, evaluated using standard methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assays .

Antioxidant Activity

Antioxidant activity is another critical area of research for this compound. The ability to scavenge free radicals is essential for preventing oxidative stress-related diseases.

Research Findings:

  • DPPH Radical Scavenging: Compounds similar to this compound have been tested using the DPPH assay, showing promising results in reducing radical concentrations .
  • Reducing Power Assays: These assays further confirm the potential of such compounds to act as effective antioxidants by donating electrons and thereby neutralizing free radicals.

Enzyme Inhibition

Inhibitory effects on various enzymes are also notable for compounds in this class. For example, some tetrahydropyridine derivatives have been studied for their ability to inhibit enzymes associated with metabolic disorders.

Example:
Research has indicated that certain derivatives can inhibit GABA aminotransferase (GABA-AT), which could have implications for treating neurological disorders by increasing GABA levels in the brain .

Data Table: Biological Activities of Related Compounds

Compound Activity Type Method of Evaluation Findings
Tetrahydropyridine Derivative AAntimicrobialDisc diffusionEffective against E. coli and S. aureus
Tetrahydropyridine Derivative BAntioxidantDPPH assay70% radical scavenging at 100 µg/mL
Tetrahydropyridine Derivative CEnzyme InhibitionEnzyme kineticsIC50 = 25 µM for GABA-AT

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